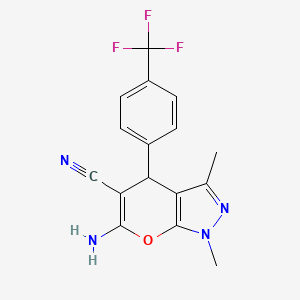

BQU57

描述

Structure

3D Structure

属性

IUPAC Name |

6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3N4O/c1-8-12-13(9-3-5-10(6-4-9)16(17,18)19)11(7-20)14(21)24-15(12)23(2)22-8/h3-6,13H,21H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCMHHSFXFMZAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1637739-82-2 | |

| Record name | 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of the heterocyclic compound 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile. This pyranopyrazole derivative is of interest in medicinal chemistry and drug discovery due to its structural similarity to compounds with known biological activities. This document outlines a prevalent and efficient synthetic methodology, presents relevant data in a structured format, and includes detailed experimental protocols and visual diagrams to facilitate understanding and replication.

Synthetic Approach: A Multi-Component Reaction

The synthesis of the title compound is efficiently achieved through a one-pot, three-component reaction. This strategy is a cornerstone of green chemistry, offering advantages such as high atom economy, reduced reaction times, and simplified purification procedures. The key reactants for this synthesis are:

-

1,3-dimethyl-5-pyrazolone: This reactant forms the core pyrazole ring of the final product.

-

4-(Trifluoromethyl)benzaldehyde: This aromatic aldehyde introduces the trifluoromethylphenyl moiety at the 4-position of the pyran ring.

-

Malononitrile: This active methylene compound provides the atoms for the amino and nitrile groups at the 6- and 5-positions of the pyran ring, respectively, and facilitates the cyclization of the pyran ring.

The reaction is typically catalyzed by a base, with various catalysts reported to be effective, including piperidine, sodium carbonate, or basic ionic liquids. The choice of solvent can also influence the reaction rate and yield, with ethanol and water being common choices.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a cascade of reactions initiated by a Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malononitrile. This is followed by a Michael addition of 1,3-dimethyl-5-pyrazolone to the resulting α,β-unsaturated nitrile. The final step involves an intramolecular cyclization and tautomerization to yield the stable pyrano[2,3-c]pyrazole scaffold.

Below is a diagram illustrating the logical flow of the synthetic protocol.

Caption: A flowchart outlining the key steps in the synthesis of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of the title compound.

Materials:

-

1,3-dimethyl-5-pyrazolone

-

4-(Trifluoromethyl)benzaldehyde

-

Malononitrile

-

Ethanol (or other suitable solvent)

-

Piperidine (or other suitable base catalyst)

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 1,3-dimethyl-5-pyrazolone (e.g., 10 mmol), 4-(trifluoromethyl)benzaldehyde (10 mmol), and malononitrile (10 mmol) in a suitable solvent such as ethanol (20-30 mL).

-

To this suspension, add a catalytic amount of a base, such as piperidine (2-3 drops).

-

The reaction mixture is then stirred at room temperature or heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the mixture is cooled to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials.

-

The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to afford the pure 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile.

-

The final product should be dried under vacuum.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of the title compound and related derivatives, as reported in the literature for analogous reactions. Actual yields may vary depending on the specific reaction conditions and scale.

| Parameter | Value |

| Typical Yield | 85 - 95% |

| Reaction Time | 1 - 4 hours |

| Melting Point | Varies with purity; typically a sharp melting point is observed for the pure compound. |

| Appearance | White to off-white crystalline solid |

Signaling Pathway Diagram (Hypothetical)

While the primary focus of this guide is the synthesis, it is valuable for drug development professionals to consider the potential biological interactions of the synthesized compound. The pyranopyrazole core is present in molecules known to inhibit various protein kinases. The following diagram illustrates a hypothetical signaling pathway where the synthesized compound could act as an inhibitor.

Caption: A diagram showing a hypothetical mechanism where the synthesized pyranopyrazole compound inhibits a kinase in a cellular signaling pathway.

Conclusion

The three-component synthesis of 6-amino-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile is a robust and efficient method for producing this compound in high yields. The simplicity of the procedure and the availability of the starting materials make it an attractive route for researchers in academia and industry. The structural features of the product suggest its potential as a scaffold in the development of new therapeutic agents, warranting further investigation into its biological activities.

Unlocking the Therapeutic Potential of Pyranopyrazoles: A Deep Dive into Their Mechanisms of Action

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanisms of action behind pyranopyrazole derivatives, a class of heterocyclic compounds demonstrating significant promise across a spectrum of therapeutic areas. This whitepaper provides a detailed examination of their molecular interactions, supported by quantitative data, experimental protocols, and novel visualizations of the associated signaling pathways.

Pyranopyrazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2][3] This guide synthesizes current research to elucidate the core mechanisms driving these effects, providing a valuable resource for the advancement of novel therapeutics.

Anticancer Activity: A Multi-pronged Approach

The anticancer potential of pyranopyrazole derivatives stems from their ability to interfere with multiple pathways crucial for tumor growth and survival.

Induction of Apoptosis: A primary mechanism of action is the induction of programmed cell death, or apoptosis, in cancer cells. Certain pyrazole derivatives have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase-3, a key executioner caspase.[4] This leads to a cascade of events culminating in cell death.

Kinase Inhibition: Pyranopyrazoles have also been identified as potent inhibitors of various protein kinases involved in cancer progression.

-

Transforming Growth Factor-Beta (TGF-β) Receptor I (TβRI) Kinase: The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting metastasis in later stages.[5][6] Pyrazole derivatives have been developed as ATP-competitive inhibitors of TβRI kinase, effectively blocking the downstream signaling cascade involving Smad proteins.[7] This inhibition can prevent the epithelial-mesenchymal transition (EMT), a critical process in cancer metastasis.[7]

-

Other Kinases: Various pyrazole derivatives have demonstrated inhibitory activity against other kinases implicated in cancer, such as Epidermal Growth Factor Receptor (EGFR), HER2, and Cyclin-Dependent Kinase 2 (CDK2).[4]

Below is a diagram illustrating the inhibition of the TGF-β signaling pathway by pyranopyrazole derivatives.

Anti-inflammatory Activity: Targeting Cyclooxygenase (COX) Enzymes

The anti-inflammatory effects of pyranopyrazole derivatives are primarily attributed to their inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[8] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) non-selectively inhibit both isoforms, leading to gastrointestinal side effects. The development of selective COX-2 inhibitors has been a major goal in anti-inflammatory drug discovery. Certain pyrazole derivatives have shown high selectivity for COX-2.[9]

The following diagram outlines the role of COX enzymes in inflammation and their inhibition by pyranopyrazole derivatives.

Antibacterial Activity: Disrupting Essential Bacterial Processes

Pyranopyrazole derivatives have demonstrated notable activity against a range of bacterial pathogens. Their mechanisms of action in this context are often directed at essential bacterial enzymes that are distinct from their mammalian counterparts, offering a degree of selective toxicity.

Dihydrofolate Reductase (DHFR) Inhibition: DHFR is a crucial enzyme in the folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. The inhibition of bacterial DHFR leads to the depletion of these essential metabolites, ultimately causing bacterial cell death. Some pyranopyrazole derivatives have been identified as inhibitors of bacterial DHFR.

DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and transcription. It introduces negative supercoils into DNA, a process that is vital for relieving torsional stress during replication. By inhibiting DNA gyrase, pyranopyrazole derivatives can disrupt these fundamental processes, leading to bacterial death.

A simplified workflow for a DNA gyrase inhibition assay is depicted below.

References

- 1. atlantis-press.com [atlantis-press.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TGF-beta Signaling Interactive Pathway: R&D Systems [rndsystems.com]

- 6. mdpi.com [mdpi.com]

- 7. Kinetic characterization of novel pyrazole TGF-beta receptor I kinase inhibitors and their blockade of the epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

An In-depth Technical Guide to the Physicochemical Properties of Trifluoromethyl-Substituted Pyranopyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of trifluoromethyl-substituted pyranopyrazoles. The incorporation of a trifluoromethyl (-CF3) group into the pyranopyrazole scaffold is a key strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. This document summarizes the available data, details relevant experimental protocols, and visualizes key workflows and potential mechanisms of action.

Introduction to Trifluoromethyl-Substituted Pyranopyrazoles

Pyranopyrazoles are a class of fused heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and anticancer effects. The pyran and pyrazole rings in this fused system offer a rigid scaffold amenable to various substitutions. The introduction of a trifluoromethyl (-CF3) group is a widely used strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity to biological targets. The strong electron-withdrawing nature of the -CF3 group can also influence the acidity or basicity of nearby functional groups, thereby affecting the compound's pKa.

Synthesis of Trifluoromethyl-Substituted Pyranopyrazoles

The synthesis of trifluoromethyl-substituted pyranopyrazoles typically involves multi-step reactions. A common approach begins with the synthesis of a trifluoromethyl-substituted pyrazole core, which is then used in a subsequent cyclization reaction to form the fused pyran ring.

One general synthetic route involves the condensation of a β-ketoester containing a trifluoromethyl group with a hydrazine derivative to form the pyrazole ring. This is followed by a reaction with a suitable precursor for the pyran ring, such as an α,β-unsaturated ketone, to construct the final pyranopyrazole scaffold. A variety of synthetic methods have been reported for the preparation of trifluoromethyl-substituted pyrazole derivatives which can serve as key intermediates.[1]

Physicochemical Properties

The physicochemical properties of trifluoromethyl-substituted pyranopyrazoles are crucial for their pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The trifluoromethyl group significantly influences these properties.

Lipophilicity (logP)

Solubility

The increased lipophilicity imparted by the trifluoromethyl group can often lead to decreased aqueous solubility. This is a critical parameter to balance, as sufficient solubility is required for drug formulation and absorption. Strategies to improve solubility, such as the introduction of polar functional groups elsewhere in the molecule, may be necessary.

Acidity/Basicity (pKa)

The electron-withdrawing nature of the trifluoromethyl group can significantly impact the pKa of nearby acidic or basic centers in the pyranopyrazole nucleus. For instance, it can increase the acidity of an N-H proton on the pyrazole ring.[2] The pKa value is critical for determining the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and target binding.

Table 1: Physicochemical Data for a Representative Trifluoromethyl-Substituted Pyrazole

While comprehensive data for pyranopyrazoles is limited, the following table provides data for a simpler trifluoromethyl-substituted pyrazole to illustrate the properties.

| Compound | Molecular Formula | Molecular Weight | Predicted pKa | Reference |

| 3-(Trifluoromethyl)pyrazole | C4H3F3N2 | 136.07 | 10.56 ± 0.10 | [2] |

Biological Activities

Trifluoromethyl-substituted pyrazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial and antiproliferative effects. The -CF3 group can enhance the potency of these compounds.

Antimicrobial Activity

Several studies have demonstrated the antibacterial and antifungal properties of trifluoromethyl-substituted pyrazoles. The minimum inhibitory concentration (MIC) is a common measure of antimicrobial potency.

Table 2: Antimicrobial Activity of Representative Trifluoromethyl-Substituted Pyrazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Staphylococcus aureus (MRSA) | 0.78 - 3.12 | [3][4] |

| N-(trifluoromethyl)phenyl substituted pyrazole derivative | Enterococcus faecium | 0.78 - 1.56 | [3][4] |

Antiproliferative Activity

The antiproliferative activity of trifluoromethyl-substituted pyrazoles has been investigated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the compound's potency in inhibiting cell growth. Some pyrazole derivatives have shown promising activity against cancer cell lines, suggesting their potential as anticancer agents.[5][6][7][8]

Experimental Protocols

Determination of pKa by 19F NMR Spectroscopy

A method for determining the pKa of trifluoromethyl-substituted heterocycles using 19F NMR spectroscopy has been described.[2]

Principle: The chemical shift of the 19F NMR signal of the trifluoromethyl group is sensitive to the ionization state of the molecule. By measuring the chemical shift at different pH values, a titration curve can be generated, and the pKa can be determined as the pH at the inflection point.

Procedure:

-

Prepare a series of buffer solutions with known pH values ranging from acidic to basic.

-

Dissolve the trifluoromethyl-substituted pyranopyrazole in each buffer solution to a constant concentration.

-

Acquire the 19F NMR spectrum for each sample.

-

Plot the 19F chemical shift (δ) as a function of pH.

-

Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Determination of Lipophilicity (logP) by HPLC

High-performance liquid chromatography (HPLC) provides a rapid and reliable method for estimating logP values.

Principle: The retention time of a compound on a reversed-phase HPLC column is correlated with its lipophilicity. By calibrating the system with compounds of known logP values, the logP of an unknown compound can be determined.

Procedure:

-

Prepare a mobile phase (e.g., a mixture of methanol and water).

-

Use a reversed-phase column (e.g., C18).

-

Prepare solutions of a series of standard compounds with known logP values.

-

Inject each standard and the test compound onto the HPLC system and record the retention times.

-

Create a calibration curve by plotting the logarithm of the retention factor (k') versus the known logP values of the standards.

-

Calculate the logP of the test compound from its retention time using the calibration curve.

Visualizations

Experimental Workflow

Caption: General experimental workflow.

Hypothetical Signaling Pathway

Caption: Hypothetical signaling pathway.

Conclusion

Trifluoromethyl-substituted pyranopyrazoles represent a promising class of compounds for drug discovery, with potential applications in antimicrobial and anticancer therapies. The trifluoromethyl group plays a crucial role in modulating their physicochemical properties and biological activities. Further research is needed to synthesize and characterize a broader range of these compounds to establish clear structure-activity relationships and to fully elucidate their mechanisms of action. The experimental protocols and workflows outlined in this guide provide a framework for future investigations in this area.

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis, Characterization, and Biological Study of 3-Trifluoromethylpyrazole Tethered Chalcone-Pyrrole and Pyrazoline-Pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Properties and Applications of BQU57 (CAS Number: 1637739-82-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

BQU57 is a potent and selective small molecule inhibitor of the Ras-like small GTPases, RalA and RalB.[1][2][3] This technical guide provides a comprehensive overview of the physicochemical properties, biological activity, and mechanism of action of BQU57. Detailed experimental protocols for key assays are provided, along with visualizations of its signaling pathway and experimental workflows to support further research and drug development efforts.

Physicochemical Properties

BQU57, with the formal name 6-amino-1,4-dihydro-1,3-dimethyl-4-[4-(trifluoromethyl)phenyl]-pyrano[2,3-c]pyrazole-5-carbonitrile, is a crystalline solid.[1] While a specific melting point is not consistently reported in the literature, its other key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1637739-82-2 | [1] |

| Molecular Formula | C₁₆H₁₃F₃N₄O | [1] |

| Molecular Weight | 334.3 g/mol | [1] |

| Appearance | Crystalline solid | [1] |

| Purity | ≥98% | [1] |

| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 5 mg/mL, DMSO:PBS (pH 7.2) (1:2): 0.33 mg/mL | [1] |

| SMILES | NC1=C(C#N)C(C(C(C)=NN2C)=C2O1)C3=CC=C(C(F)(F)F)C=C3 | [1] |

| InChI Key | IJCMHHSFXFMZAI-UHFFFAOYSA-N | [1] |

Biological Activity and Mechanism of Action

BQU57 is a selective inhibitor of the GTPases RalA and RalB, which are downstream effectors of the Ras oncogene and play critical roles in cancer cell proliferation, survival, and metastasis.[3] BQU57 exerts its inhibitory effect by binding to the GDP-bound (inactive) form of RalB with a dissociation constant (Kd) of 7.7 µM, as determined by isothermal titration calorimetry (ITC).[1] This binding is allosteric, occurring at a site distinct from the nucleotide-binding pocket. By stabilizing the inactive conformation, BQU57 prevents the interaction of RalA/B with their downstream effector proteins, such as RalBP1 (also known as RLIP76), SEC5, and EXO84.[2][3]

The biological activity of BQU57 has been demonstrated in various cancer cell lines. Notably, it inhibits the anchorage-independent growth of Ral-dependent human lung cancer cell lines H2122 and H358 with IC₅₀ values of 2.0 µM and 1.3 µM, respectively.[1][3] In contrast, it shows minimal effect on Ral-independent cell lines.[1] Furthermore, in vivo studies using a mouse xenograft model with H2122 cells showed that BQU57 treatment leads to a dose-dependent decrease in RalA and RalB activity and a reduction in tumor growth.[1]

Signaling Pathway

BQU57's inhibition of RalA and RalB has been shown to downregulate the NF-κB signaling pathway.[2] This leads to a reduction in the expression of pro-inflammatory and pro-survival genes such as IL-6 and IL-8, and matrix metalloproteinases (MMPs). The diagram below illustrates the proposed mechanism of action.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize BQU57.

Isothermal Titration Calorimetry (ITC)

This protocol is for determining the binding affinity of BQU57 to RalB-GDP.

Materials:

-

Purified RalB-GDP protein

-

BQU57

-

ITC instrument (e.g., MicroCal)

-

Syringe and sample cell

-

Titration buffer (e.g., 20 mM Tris pH 7.5, 100 mM NaCl, 1 mM MgCl₂) with a final concentration of 1% DMSO.

Procedure:

-

Prepare a 25 µM solution of BQU57 in the titration buffer.

-

Prepare a 300 µM solution of RalB-GDP in the same titration buffer.

-

Load the BQU57 solution into the sample cell of the ITC instrument.

-

Load the RalB-GDP solution into the injection syringe.

-

Set the experiment temperature to 25°C.

-

Perform an initial injection of 0.5 µL, followed by a series of 2 µL injections of the RalB-GDP solution into the BQU57 solution every 150 seconds.

-

Record the heat changes associated with each injection.

-

Analyze the resulting data using the instrument's software to fit a binding isotherm and determine the dissociation constant (Kd).

Anchorage-Independent Growth Assay (Soft Agar Assay)

This assay measures the effect of BQU57 on the tumorigenic potential of cancer cells.

Materials:

-

Human cancer cell lines (e.g., H2122, H358)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Low-melting-point agarose

-

6-well plates

-

BQU57 stock solution in DMSO

-

Nitro Blue Tetrazolium (NBT) solution (1 mg/mL)

Procedure:

-

Bottom Agar Layer:

-

Prepare a 1% low-melting-point agarose solution in sterile water and autoclave.

-

Mix the 1% agarose solution 1:1 with 2x concentrated complete growth medium to achieve a final concentration of 0.5% agarose.

-

Dispense 2 mL of this mixture into each well of a 6-well plate and allow it to solidify at room temperature.

-

-

Cell Layer:

-

Trypsinize and count the cells.

-

Prepare a cell suspension in complete growth medium.

-

Prepare a 0.7% low-melting-point agarose solution and mix it 1:1 with a 2x concentrated cell suspension containing the desired concentration of BQU57 (or DMSO as a control) to achieve a final agarose concentration of 0.35%. The final cell density should be approximately 5,000 cells per well.

-

Carefully layer 1.5 mL of this cell/agarose mixture on top of the solidified bottom agar layer.

-

-

Incubation and Analysis:

-

Allow the top layer to solidify at room temperature.

-

Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 weeks, adding 100 µL of complete medium to each well every 3-4 days to prevent drying.

-

After the incubation period, stain the colonies by adding 0.5 mL of NBT solution to each well and incubating for 4 hours at 37°C.

-

Count the number of colonies in each well using a microscope.

-

The IC₅₀ value is determined as the concentration of BQU57 that causes a 50% reduction in the number of colonies compared to the DMSO-treated control.

-

RalA/B Activity Assay (Pull-down Assay)

This protocol is to measure the levels of active (GTP-bound) RalA and RalB in cell lysates.

Materials:

-

Cells treated with BQU57 or DMSO

-

Lysis buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, and protease inhibitors)

-

RalBP1-PBD (Ral Binding Domain of RalBP1) agarose beads

-

Wash buffer (lysis buffer without protease inhibitors)

-

SDS-PAGE sample buffer

-

Antibodies against RalA and RalB

Procedure:

-

Lyse the treated cells on ice for 15 minutes.

-

Clarify the lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Incubate a portion of the supernatant with RalBP1-PBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with cold wash buffer.

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 5 minutes.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific for RalA and RalB.

-

The amount of RalA and RalB pulled down by the beads corresponds to the active, GTP-bound form of the proteins in the initial cell lysate.

Conclusion

BQU57 is a valuable research tool for studying the roles of RalA and RalB in cellular processes and disease, particularly in cancer. Its selectivity and demonstrated in vitro and in vivo efficacy make it a promising lead compound for the development of novel anticancer therapeutics targeting the Ras-Ral signaling axis. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the properties and potential applications of this inhibitor.

References

The Ascendant Therapeutic Potential of 6-Amino-1,3-Dimethyl Pyranopyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 6-amino-1,3-dimethyl pyranopyrazole compounds, a class of heterocyclic scaffolds that has garnered significant attention in medicinal chemistry. This document details their synthesis, multifaceted biological activities, and the experimental methodologies used for their evaluation, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Synthesis of the 6-Amino-1,3-Dimethyl Pyranopyrazole Core

The synthesis of 6-amino-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile derivatives is most commonly achieved through a highly efficient one-pot, four-component reaction. This method involves the condensation of a substituted aldehyde, malononitrile, ethyl acetoacetate, and a hydrazine derivative. Various catalysts and reaction conditions have been explored to optimize the yield and purity of the final products.

Experimental Protocol: Four-Component Synthesis of 6-Amino-4-aryl-1,3-dimethyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles [1][2][3][4]

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and methylhydrazine sulfate (1.2 mmol) is prepared in a suitable solvent such as ethanol or water. A catalyst, for instance, piperidine or a Lewis acid, is added to the mixture. The reaction is then refluxed for a specified period, typically ranging from 2 to 8 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with a cold solvent (e.g., ethanol or water), and dried. Further purification can be achieved by recrystallization from an appropriate solvent like ethanol.

References

- 1. New convenient four-component synthesis of 6-amino-2,4-dihydropyrano[2,3-c]pyrazol-5-carbonitriles and one-pot synthesis of 6'-aminospiro[(3H)-indol-3,4'-pyrano[2,3-c]pyrazol]-(1H)-2-on-5'-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ckthakurcollege.net [ckthakurcollege.net]

- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]

Structural Elucidation of Novel Pyranopyrazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of novel pyranopyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. The guide details the synthesis, spectroscopic characterization, and potential mechanisms of action of these compounds, with a focus on their anticancer and anti-inflammatory properties.

Introduction

Pyranopyrazoles are a class of fused heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and potential inhibitors of human Chk1 kinase.[1] The versatile synthesis of these compounds allows for the creation of a wide array of derivatives with varied biological functions. This guide focuses on the critical aspects of structural elucidation, which is paramount for understanding their structure-activity relationships and for the development of new therapeutic agents.

Synthesis of Pyranopyrazole Derivatives

The synthesis of pyranopyrazole derivatives is often achieved through multi-component reactions (MCRs), which are efficient and atom-economical processes. A common and effective method is a one-pot, four-component reaction involving an aldehyde, malononitrile, a hydrazine derivative, and a β-ketoester such as ethyl acetoacetate.[2] This reaction typically proceeds via a sequence of Knoevenagel condensation and Michael addition reactions, followed by intramolecular cyclization and dehydration to yield the final pyranopyrazole scaffold.[3] The use of various catalysts, including environmentally benign options like silica-grafted copper stannate, can enhance the reaction efficiency and yield.[2]

Spectroscopic Characterization and Data Presentation

The definitive identification and structural confirmation of newly synthesized pyranopyrazole derivatives rely on a combination of modern spectroscopic techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. In cases where single crystals can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for elucidating the intricate structures of pyranopyrazole derivatives. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular framework.

Table 1: Representative ¹H NMR Spectroscopic Data for a Pyranopyrazole Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| NH (pyrazole) | 12.08 | s | - |

| Ar-H | 7.15-7.33 | m | - |

| NH₂ (amino) | 6.85 | s | - |

| CH (pyran) | 4.58 | s | - |

| CH₃ (methyl) | 1.77 | s | - |

Data adapted from a representative 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]

Table 2: Representative ¹³C NMR Spectroscopic Data for a Pyranopyrazole Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C=O (nitrile) | 160.83 |

| C (aromatic) | 126.69, 127.42, 128.39, 144.40 |

| C (pyrazole) | 154.73, 135.53, 97.60 |

| C-NH₂ | 57.15 |

| C (pyran) | 36.19 |

| CH₃ | 9.69 |

Data adapted from a representative 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is crucial for confirming the molecular weight and elemental composition of the synthesized compounds.

Table 3: Representative High-Resolution Mass Spectrometry (HRMS-ESI) Data

| Compound | Calculated m/z | Found m/z |

| 6-amino-3-methyl-4-(4-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | 412.1408 [M+H]⁺ | 412.1412 |

Data is hypothetical and for illustrative purposes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups within the pyranopyrazole structure.

Table 4: Representative Infrared (IR) Absorption Frequencies

| Functional Group | Wavenumber (cm⁻¹) |

| N-H (amine & pyrazole) | 3374, 3311, 3172 |

| C≡N (nitrile) | 2193 |

| C=C (aromatic) | 1600-1450 |

| C-O (pyran) | 1250-1050 |

Data adapted from a representative 6-amino-3-methyl-4-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile.[2]

Experimental Protocols

General Procedure for the Synthesis of Pyranopyrazole Derivatives

A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), ethyl acetoacetate (1 mmol), and hydrazine hydrate (1 mmol) in ethanol (10 mL) is subjected to reflux in the presence of a catalytic amount of a suitable catalyst (e.g., piperidine or a solid-supported catalyst). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is filtered, washed with cold ethanol, and dried to afford the crude product. The product can be further purified by recrystallization from a suitable solvent.[2]

NMR Spectroscopic Analysis

¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For unambiguous assignment of signals, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

Mass Spectrometric Analysis

High-resolution mass spectra are acquired on a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source in the positive or negative ion mode. Samples are dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

Single-Crystal X-ray Diffraction

Single crystals of suitable quality are grown by slow evaporation of a solution of the purified compound in an appropriate solvent system. A selected crystal is mounted on a goniometer head and subjected to a monochromatic X-ray beam. The diffraction data is collected at a controlled temperature. The crystal structure is then solved and refined using specialized software packages.

Potential Signaling Pathways and Mechanisms of Action

Recent studies suggest that pyranopyrazole derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and survival. In silico molecular docking studies have identified p38 MAP kinase as a potential target for some pyranopyrazole derivatives, suggesting a role in the MAPK signaling pathway.[4][5][6] Furthermore, the structural similarity of the pyrazole core to known kinase inhibitors suggests that these compounds may also target other kinase families, such as the Janus kinases (JAKs) involved in the JAK-STAT signaling pathway.[7]

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, and its dysregulation is often implicated in cancer and inflammatory diseases. Pyranopyrazole derivatives may act as inhibitors of key kinases within this pathway, such as p38 MAPK.[4][5][6]

Caption: MAPK Signaling Pathway Inhibition by Pyranopyrazole Derivatives.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors to the nucleus, playing a critical role in immunity and cell growth. Certain pyrazole-based compounds have been designed as inhibitors of JAKs, suggesting that pyranopyrazoles may also target this pathway.[7]

Caption: JAK-STAT Signaling Pathway Inhibition by Pyranopyrazole Derivatives.

Experimental Workflow for Structural Elucidation

The systematic process of identifying and characterizing novel pyranopyrazole derivatives involves a logical flow of experimental procedures.

References

- 1. researchgate.net [researchgate.net]

- 2. sciensage.info [sciensage.info]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A New Pathway for the Preparation of Pyrano[2,3-c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling and DFT Studies of Pyranopyrazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the computational approaches used in the research and development of pyranopyrazole compounds. Pyranopyrazoles are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This document details the in silico modeling and Density Functional Theory (DFT) studies that are pivotal in understanding the structure-activity relationships, predicting pharmacokinetic properties, and elucidating the electronic characteristics of these promising therapeutic agents.

Synthesis of Pyranopyrazole Derivatives

The synthesis of pyranopyrazole derivatives is often achieved through efficient and environmentally friendly one-pot, multi-component reactions. A common and versatile method is the four-component condensation reaction.

Experimental Protocol: Four-Component Synthesis of Pyranopyrazoles

This protocol outlines a general procedure for the synthesis of pyranopyrazole derivatives.

Materials:

-

Aromatic aldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Hydrazine hydrate or a hydrazine derivative (1 mmol)

-

Ethanol (as solvent)

-

A catalytic amount of a base (e.g., piperidine) or a solid catalyst (e.g., nano-Fe3O4)

Procedure:

-

A mixture of the aromatic aldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate in ethanol is prepared in a round-bottom flask.

-

A catalyst is added to the mixture to facilitate the reaction.

-

The reaction mixture is then stirred at room temperature or refluxed for a specified period, typically ranging from 30 minutes to a few hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent to afford the pure pyranopyrazole derivative.

This method is highly adaptable, and variations in the starting materials and catalysts can be used to generate a diverse library of pyranopyrazole compounds for further investigation.

In Silico Modeling: A Virtual Screening Approach

In silico modeling plays a crucial role in modern drug discovery by enabling the rapid screening of large compound libraries and providing insights into their potential biological activity and pharmacokinetic profiles. For pyranopyrazole derivatives, these computational techniques are instrumental in identifying promising lead candidates.

Molecular Docking Studies

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing valuable information about the binding affinity and interaction patterns. This is particularly useful for understanding the mechanism of action of pyranopyrazole compounds.

Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a generalized workflow for performing molecular docking of pyranopyrazole derivatives against a protein target.

Software and Resources:

-

AutoDock Vina: A widely used open-source program for molecular docking.

-

MGLTools: Used for preparing protein and ligand files.

-

Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules.

-

PyMOL or Discovery Studio Visualizer: For visualizing docking results.

Procedure:

-

Protein Preparation:

-

The 3D structure of the target protein is downloaded from the PDB (e.g., EGFR kinase domain, PDB ID: 1XKK).

-

Water molecules and co-crystallized ligands are typically removed from the protein structure.

-

Polar hydrogen atoms and Kollman charges are added to the protein using MGLTools.

-

The prepared protein is saved in the PDBQT file format.

-

-

Ligand Preparation:

-

The 3D structure of the pyranopyrazole derivative is drawn using a chemical drawing tool and saved in a suitable format (e.g., MOL or SDF).

-

The ligand's geometry is optimized using a computational chemistry software or server.

-

Gasteiger charges are added, and rotatable bonds are defined using MGLTools.

-

The prepared ligand is saved in the PDBQT file format.

-

-

Grid Box Generation:

-

A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand or through blind docking.

-

-

Docking Simulation:

-

AutoDock Vina is run from the command line, specifying the prepared protein, ligand, and grid box parameters in a configuration file.

-

-

Analysis of Results:

-

The docking results, which include the binding affinity (in kcal/mol) and the predicted binding poses of the ligand, are analyzed.

-

The interactions between the pyranopyrazole derivative and the amino acid residues in the active site of the protein are visualized using PyMOL or Discovery Studio.

-

Quantitative Data: Molecular Docking of Pyranopyrazole Derivatives

| Compound ID | Target Protein (PDB ID) | Binding Affinity (kcal/mol) | Interacting Residues |

| Derivative A | EGFR (1XKK) | -10.3 | MET793, LEU718, LYS745 |

| Derivative B | EGFR (1XKK) | -9.8 | MET793, CYS797, ASP855 |

| Derivative C | VEGFR-2 (2QU5) | -10.1 | CYS919, ASP1046, LYS868 |

| Derivative D | Aurora A (2W1G) | -8.6 | LEU263, GLY216, LYS162 |

ADMET Prediction

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for determining the drug-likeness of a compound. Web-based tools like SwissADME are commonly used for these predictions.

Protocol: ADMET Prediction using SwissADME

-

The 2D structure of the pyranopyrazole derivative is drawn or its SMILES string is pasted into the SwissADME web server.

-

The server calculates a range of physicochemical properties, pharmacokinetic parameters, and drug-likeness indicators.

-

The results are analyzed, with a focus on parameters like Lipinski's Rule of Five, gastrointestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes.

Quantitative Data: Predicted ADMET Properties of a Representative Pyranopyrazole Derivative

| Property | Predicted Value/Comment |

| Physicochemical Properties | |

| Molecular Weight | < 500 g/mol |

| LogP (Lipophilicity) | < 5 |

| Hydrogen Bond Donors | < 5 |

| Hydrogen Bond Acceptors | < 10 |

| Pharmacokinetics | |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| CYP1A2 inhibitor | No |

| CYP2C19 inhibitor | No |

| CYP2C9 inhibitor | Yes |

| CYP2D6 inhibitor | No |

| CYP3A4 inhibitor | Yes |

| Drug-Likeness | |

| Lipinski's Rule of Five | No violations |

| Bioavailability Score | 0.55 |

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of pyranopyrazole compounds, DFT studies provide insights into their geometry, electronic properties, and reactivity.

Protocol: DFT Calculation using Gaussian

This protocol outlines a general procedure for performing DFT calculations on a pyranopyrazole derivative.

Software:

-

Gaussian: A popular computational chemistry software package.

-

GaussView: A graphical interface for Gaussian.

Procedure:

-

Structure Input and Optimization:

-

The 3D structure of the pyranopyrazole molecule is built in GaussView.

-

A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. The B3LYP functional with a basis set such as 6-31G(d) is commonly used.

-

-

Frequency Calculation:

-

A frequency calculation is performed on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies). This also provides theoretical vibrational spectra (IR and Raman).

-

-

Electronic Property Calculation:

-

Single-point energy calculations are performed to determine various electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

-

Analysis of Results:

-

The optimized geometry (bond lengths, bond angles, and dihedral angles) is analyzed.

-

The HOMO-LUMO energy gap is calculated, which is an indicator of the molecule's chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

-

Quantitative Data: DFT-Calculated Properties of Pyranopyrazole Derivatives

| Compound ID | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Derivative E | -6.21 | -1.89 | 4.32 |

| Derivative F | -5.98 | -2.15 | 3.83 |

| Derivative G | -6.54 | -2.01 | 4.53 |

| Derivative H | -6.12 | -2.34 | 3.78 |

Visualizations: Workflows and Pathways

Visual representations of computational workflows and biological pathways are essential for understanding the complex processes involved in drug discovery.

Caption: General workflow for in silico drug design of pyranopyrazole compounds.

Unlocking Therapeutic Potential: A Technical Guide to Trifluoromethylphenyl Pyranopyrazoles and Their Targets

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds new light on the promising therapeutic applications of trifluoromethylphenyl pyranopyrazoles, a class of synthetic compounds demonstrating significant potential in combating drug-resistant bacteria and viral infections. This whitepaper, tailored for researchers, scientists, and drug development professionals, provides an in-depth analysis of the core therapeutic targets, quantitative efficacy data, and detailed experimental methodologies, positioning these compounds as compelling candidates for further preclinical and clinical investigation.

The guide meticulously outlines the dual therapeutic avenues of trifluoromethylphenyl pyranopyrazoles: their potent antimicrobial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and their targeted inhibition of the SARS-CoV-2 Main Protease (Mpro), a critical enzyme in the replication of the virus responsible for COVID-19.

Antimicrobial Therapeutic Potential: A Multi-Faceted Approach

Trifluoromethylphenyl pyranopyrazole derivatives have emerged as formidable agents against a range of clinically relevant bacteria. Investigations into their mechanism of action suggest a broad impact on bacterial cellular functions rather than a single, specific target. This multi-targeted approach may be advantageous in overcoming the development of drug resistance.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of various trifluoromethylphenyl pyranopyrazole analogs has been quantified through the determination of Minimum Inhibitory Concentrations (MICs). These values, summarized in the table below, highlight the potent activity of these compounds against both susceptible and drug-resistant bacterial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 25 | S. aureus (MRSA) | 0.78 | [1] |

| 25 | E. faecium | 0.78 | [1] |

| 18 | S. aureus | 0.78 - 1.56 | [1] |

| 11 | S. aureus | 3.12 | [1] |

| 12 | S. aureus | 3.12 | [1] |

| 13 | S. aureus (MRSA) | 3.12 | [1] |

| 19 | S. aureus | 1.56 | [1] |

| 20 | S. aureus | 1.56 | [1] |

Note: Lower MIC values indicate greater antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC of the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture Preparation: Bacterial strains were grown overnight in Mueller-Hinton broth (MHB). The cultures were then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compounds were serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound was inoculated with the prepared bacterial suspension.

-

Incubation: The plates were incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Caption: Workflow for MIC determination.

Antiviral Therapeutic Potential: Targeting SARS-CoV-2 Main Protease

A significant breakthrough in the study of trifluoromethylphenyl pyranopyrazoles is the identification of their potent inhibitory activity against the SARS-CoV-2 Main Protease (Mpro). Mpro is a cysteine protease essential for the processing of viral polyproteins, making it a prime target for antiviral drug development.[2][3] Inhibition of Mpro effectively halts the viral replication cycle.

Quantitative Antiviral and Mpro Inhibitory Activity

The antiviral efficacy of pyranopyrazole derivatives has been demonstrated through both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) against Mpro and the reduction in viral replication are key metrics for evaluating their potential.

| Compound ID | Assay | IC50 (µM) | Viral Replication Reduction (%) | Reference |

| 27 | SARS-CoV-2 Mpro Inhibition | 1.83 | 91.23 (at 10 µM) | [4] |

| 22 | SARS-CoV-2 Mpro Inhibition | 2.01 | 90.45 (at 10 µM) | [4] |

| 31 | SARS-CoV-2 Mpro Inhibition | 4.60 | - | [4] |

| 18 | HCoV-229E Inhibition | - | 82.2 | [5] |

| 14 | HCoV-229E Inhibition | - | 55.0 | [5] |

| 7 | HCoV-229E Inhibition | - | 60.7 | [5] |

| 6 | HCoV-229E Inhibition | - | 53.6 | [5] |

Note: Lower IC50 values indicate greater inhibitory potency against the Mpro enzyme.

Signaling Pathway: Inhibition of Viral Replication

The primary mechanism of antiviral action for these compounds is the direct inhibition of the SARS-CoV-2 Main Protease, which disrupts the viral life cycle.

References

- 1. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiviral agents against COVID-19: structure-based design of specific peptidomimetic inhibitors of SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral Drug Discovery for the Treatment of COVID-19 Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploring the dual effect of novel 1,4-diarylpyranopyrazoles as antiviral and anti-inflammatory for the management of SARS-CoV-2 and associated inflammatory symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: The Use of Paclitaxel in In Vitro Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a member of the taxane family of chemotherapeutic agents, is a widely used drug in the treatment of various cancers, including ovarian, breast, and non-small cell lung cancers.[1] Its primary mechanism of action involves the disruption of microtubule dynamics, which are crucial for cell division and other essential cellular functions.[2][3] This document provides detailed application notes and protocols for the in vitro use of paclitaxel in cancer cell lines, aimed at assisting researchers in designing and executing experiments to evaluate its efficacy and mechanism of action.

Mechanism of Action

Paclitaxel's primary mode of action is the stabilization of microtubules, which are key components of the cell's cytoskeleton.[2] In a healthy cell, microtubules undergo constant assembly and disassembly, a process vital for the segregation of chromosomes during mitosis.[2] Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[2][4] This leads to the formation of overly stable and non-functional microtubule bundles, disrupting the mitotic spindle and causing cell cycle arrest at the G2/M phase.[1][2] This prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.[5][6]

Beyond its effect on mitosis, paclitaxel has been shown to induce apoptosis through various signaling pathways. These include the activation of the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway and the regulation of the PI3K/Akt and MAPK signaling pathways.[7][8] Paclitaxel can also directly induce apoptosis by binding to the anti-apoptotic protein Bcl-2, thereby inhibiting its function.[3][4]

Figure 1: Paclitaxel's primary signaling pathways.

Data Presentation

The cytotoxic effect of paclitaxel can vary significantly between different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.

| Cell Line Type | Cell Line | IC50 (nM) | Exposure Time (h) |

| Breast Cancer | MDA-MB-231 | 0.3 - 300 | 72 - 96 |

| SK-BR-3 | 4,000 | 72 | |

| T-47D | Varies | 72 | |

| MCF-7 | 3,500 | Not Specified | |

| BT-474 | 19 | Not Specified | |

| Ovarian Cancer | Various | 0.4 - 3.4 | Not Specified |

| Various Human Tumors | Various | 2.5 - 7.5 | 24 |

Note: IC50 values are highly dependent on experimental conditions, including exposure time and the specific assay used. The values presented are a range compiled from multiple sources for illustrative purposes.[9][10][11][12][13]

Experimental Protocols

General Workflow for In Vitro Paclitaxel Studies

Figure 2: General experimental workflow.

Protocol 1: Cell Viability (MTT Assay)

This protocol is for determining the cytotoxic effects of paclitaxel on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Paclitaxel stock solution (dissolved in DMSO)[14]

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

ELISA plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.[15]

-

Prepare serial dilutions of paclitaxel in complete culture medium.

-

Remove the medium from the wells and replace it with fresh medium containing different concentrations of paclitaxel.[15] Include untreated control wells.

-

Incubate the plate for 48-72 hours.[15]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.[15]

-

Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

-

Measure the absorbance at 490 nm using an ELISA plate reader.[15]

-

Calculate cell viability as a percentage of the untreated control.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying apoptosis induced by paclitaxel.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Paclitaxel

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach.

-

Treat cells with the desired concentrations of paclitaxel for 24-48 hours.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry within one hour.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is to determine the effect of paclitaxel on cell cycle progression.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Paclitaxel

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with paclitaxel for 24 hours.

-

Harvest and wash the cells with PBS.

-

Fix the cells by adding them dropwise into cold 70% ethanol while vortexing gently.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases. Paclitaxel treatment is expected to cause an accumulation of cells in the G2/M phase.[16]

Protocol 4: Western Blotting

This protocol is for analyzing the expression of proteins involved in paclitaxel-induced signaling pathways.

Materials:

-

Treated and untreated cell lysates

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-p34cdc2, anti-cyclin B1, anti-β-actin)[17]

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells and quantify the protein concentration.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.[18]

-

Transfer the proteins to a PVDF membrane.[18]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[18]

-

Incubate the membrane with the primary antibody overnight at 4°C.[18]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

-

Wash the membrane again and add the chemiluminescent substrate.[18]

-

Visualize the protein bands using an imaging system.[18]

Logical Relationships of Paclitaxel's Cellular Effects

Figure 3: Cause-and-effect of paclitaxel.

References

- 1. google.com [google.com]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. news-medical.net [news-medical.net]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Paclitaxel-induced cell death: where the cell cycle and apoptosis come together - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. stemcell.com [stemcell.com]

- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [plos.figshare.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. In vitro cytotoxicity assay [bio-protocol.org]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. researchgate.net [researchgate.net]

- 18. m.youtube.com [m.youtube.com]

Application Notes and Protocols for Assessing the Antimicrobial Activity of Pyranopyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogenic microorganisms represents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Pyranopyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antimicrobial properties. This document provides detailed protocols for assessing the in vitro antimicrobial activity of newly synthesized pyranopyrazole derivatives, enabling researchers to screen and characterize the efficacy of these compounds against a panel of clinically relevant bacteria.

The methodologies outlined below are based on standardized procedures from the Clinical and Laboratory Standards Institute (CLSI) and are widely accepted in the field of microbiology. They include the qualitative disk diffusion assay for preliminary screening and the quantitative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), a key parameter for evaluating the potency of an antimicrobial agent.[1]

Mechanism of Action: Inhibition of DNA Gyrase

Several studies suggest that pyrazole derivatives exert their antimicrobial effect by targeting essential bacterial enzymes. A primary mechanism of action is the inhibition of DNA gyrase (a type II topoisomerase).[2][3] This enzyme is crucial for bacterial DNA replication, transcription, and repair. By binding to the enzyme, pyranopyrazole derivatives can stabilize the DNA-gyrase complex, leading to breaks in the bacterial chromosome and ultimately cell death.[4] This targeted action makes them attractive candidates for further development as therapeutic agents.

Caption: Mechanism of action of pyranopyrazole derivatives.

Experimental Protocols

The following sections provide detailed step-by-step protocols for two standard methods of assessing antimicrobial activity.

Disk Diffusion Assay (Kirby-Bauer Method)

This method is a qualitative or semi-quantitative technique used for the preliminary screening of the antimicrobial activity of the pyranopyrazole derivatives.[2][3][5] It relies on the diffusion of the compound from a paper disk into an agar medium inoculated with a test bacterium. The presence of a zone of inhibition around the disk indicates antimicrobial activity.[5]

Materials:

-

Pyranopyrazole derivatives

-

Sterile filter paper disks (6 mm diameter)

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella pneumoniae)[6]

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Sterile swabs

-

Incubator (35-37°C)

-

Positive control antibiotic disks (e.g., Ciprofloxacin)

-

Negative control disk (impregnated with solvent used to dissolve compounds)

-

Calipers or ruler

Procedure:

-

Inoculum Preparation: From a pure overnight culture of the test bacterium, select 3-4 colonies and suspend them in sterile saline.[7] Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

-

Inoculation of Agar Plate: Within 15 minutes of preparing the inoculum, dip a sterile swab into the suspension and rotate it against the side of the tube to remove excess liquid.[7] Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.[5]

-

Application of Disks: Aseptically place the sterile filter paper disks impregnated with a known concentration of the pyranopyrazole derivative onto the inoculated agar surface.[7] Also, place the positive and negative control disks. Ensure the disks are in firm contact with the agar.

-

Incubation: Incubate the plates at 35-37°C for 16-24 hours.[8]

-

Interpretation of Results: After incubation, measure the diameter of the zones of complete inhibition to the nearest millimeter.[8] The size of the inhibition zone is proportional to the susceptibility of the bacterium to the compound.

Caption: Workflow for the Disk Diffusion Assay.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in a liquid medium.[9][10] It is considered the gold standard for susceptibility testing.[2]

Materials:

-

Pyranopyrazole derivatives

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial strains

-

Sterile saline solution (0.85% NaCl)

-

McFarland 0.5 turbidity standard

-

Multichannel pipette

-

Incubator (35-37°C)

-

Plate reader (optional, for measuring absorbance)

Procedure:

-

Preparation of Compound Dilutions: Prepare a stock solution of each pyranopyrazole derivative. Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plate to achieve a range of concentrations.

-

Inoculum Preparation: Prepare a bacterial inoculum as described for the disk diffusion assay and then dilute it in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation of Microtiter Plate: Add the standardized bacterial inoculum to each well containing the serially diluted compounds. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

-

Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth).[10] The MIC is the lowest concentration of the compound at which there is no visible growth.[9][10] The results can also be read using a plate reader by measuring the absorbance at 600 nm.

Caption: Workflow for MIC Determination via Broth Microdilution.

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in a clear and structured format to facilitate comparison between different pyranopyrazole derivatives and reference antibiotics.

Table 1: Antimicrobial Activity of Pyranopyrazole Derivatives (MIC in µg/mL)

| Compound | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) |

| Pyranopyrazole-1 | 16 | 32 | 64 | 128 |

| Pyranopyrazole-2 | 8 | 16 | 32 | 64 |

| Pyranopyrazole-3 | 4 | 8 | 16 | 32 |

| Pyranopyrazole-4 | 32 | 64 | 128 | >128 |

| Ciprofloxacin | 0.5 | 0.25 | 0.125 | 0.25 |

Table 2: Zone of Inhibition of Pyranopyrazole Derivatives (Diameter in mm)

| Compound (Concentration) | S. aureus (ATCC 29213) | B. subtilis (ATCC 6633) | E. coli (ATCC 25922) | K. pneumoniae (ATCC 700603) |

| Pyranopyrazole-1 (100 µ g/disk ) | 18 | 15 | 12 | 10 |

| Pyranopyrazole-2 (100 µ g/disk ) | 20 | 18 | 15 | 13 |

| Pyranopyrazole-3 (100 µ g/disk ) | 22 | 20 | 17 | 15 |

| Pyranopyrazole-4 (100 µ g/disk ) | 15 | 12 | 10 | 8 |

| Ciprofloxacin (5 µ g/disk ) | 25 | 30 | 32 | 28 |

| Solvent Control | 0 | 0 | 0 | 0 |

Conclusion

The protocols described in this application note provide a robust framework for the initial screening and quantitative assessment of the antimicrobial activity of novel pyranopyrazole derivatives. By following these standardized methods, researchers can obtain reliable and reproducible data that is essential for the identification of promising lead compounds in the drug discovery pipeline. Further studies can then be conducted to elucidate the precise mechanism of action, toxicity, and in vivo efficacy of the most potent derivatives.

References

- 1. Synthesis and antibacterial activity of a novel series of potent DNA gyrase inhibitors. Pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole Derivatives [myskinrecipes.com]

application of the compound as a potential kinase inhibitor

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Imatinib is a potent and selective small molecule tyrosine kinase inhibitor used in the treatment of various cancers.[1][2] It functions as a competitive inhibitor at the ATP-binding site of specific tyrosine kinases, effectively blocking their catalytic activity and downstream signaling.[3][4] This targeted action has revolutionized the treatment of cancers driven by the activity of these kinases.[3][5]

Mechanism of Action:

Imatinib's primary targets include the BCR-ABL fusion protein, c-KIT receptor tyrosine kinase, and the platelet-derived growth factor receptor (PDGFR).[1][3][4]

-

BCR-ABL: In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome translocation results in the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[6][7] This aberrant kinase drives uncontrolled cell proliferation and inhibits apoptosis.[7][8] Imatinib binds to the ATP-binding site of the BCR-ABL kinase domain, stabilizing the inactive conformation and preventing the phosphorylation of its downstream substrates.[4][7] This leads to the inhibition of proliferation and induction of apoptosis in BCR-ABL-positive cells.[3]

-

c-KIT: In Gastrointestinal Stromal Tumors (GISTs), mutations in the c-KIT gene lead to its constitutive activation.[3] The c-KIT receptor is crucial for the development and proliferation of interstitial cells of Cajal, from which GISTs arise.[9] Imatinib effectively inhibits the kinase activity of mutant c-KIT, blocking downstream signaling pathways responsible for cell growth and survival.[3]

-

PDGFR: Platelet-derived growth factor receptors (PDGFR-α and PDGFR-β) are receptor tyrosine kinases that play a role in cell growth, proliferation, and angiogenesis.[10][11] Certain cancers, such as some myeloproliferative neoplasms and dermatofibrosarcoma protuberans, are driven by activating mutations or rearrangements of PDGFR genes.[3] Imatinib inhibits the kinase activity of these aberrant PDGFRs, thereby impeding tumor growth.

Data Presentation

Table 1: In Vitro Inhibitory Activity of Imatinib

| Target Kinase | Assay Type | IC50 Value | Reference |

| v-Abl | Cell-free | 0.6 µM | [12] |

| c-Kit | Cell-based (M-07e cells) | 0.1 µM | [12] |

| PDGFR | Cell-free | 0.1 µM | [12] |